molecular formula C10H12BrIO B1625762 2-Bromo-6-tert-butyl-4-iodophenol CAS No. 60803-27-2

2-Bromo-6-tert-butyl-4-iodophenol

Cat. No. B1625762
CAS RN: 60803-27-2
M. Wt: 355.01 g/mol
InChI Key: UCJMCGGQBQOSQA-UHFFFAOYSA-N
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Description

2-Bromo-6-tert-butyl-4-iodophenol is a chemical compound that belongs to the family of phenols. It is also known as BI-4 and is widely used in scientific research for its unique properties. This compound has gained significant attention due to its potential applications in various fields such as medicine, biotechnology, and material science.

Scientific Research Applications

Application 1: Pharmaceutical Intermediates

  • Summary of Application: 2-Bromo-6-tert-butyl-4-iodophenol is used as an intermediate in the pharmaceutical industry .

Application 2: Synthesis of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene

  • Summary of Application: This compound has been used in the synthesis of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene .
  • Methods of Application: The synthesis involved a series of reactions starting from 4-tert-octylphenol, including bromination, benzyl protection, and halogen exchange reaction . The synthesized 1-benzyloxy-2-iodo-4-tert-octylbenzene was further examined for its application in Ullmann coupling reaction for preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene .
  • Results or Outcomes: The newly synthesized compounds were characterized by IR, GC, 1H NMR, 13C NMR, GC–MS and HRMS .

Application 3: Synthesis of 1,4-dihydro-4-bromo-2,4,6,8-tetra-tert-butyl-1-oxodibenzofuran

  • Summary of Application: 2-Bromo-6-tert-butyl-4-iodophenol has been used in the synthesis of 1,4-dihydro-4-bromo-2,4,6,8-tetra-tert-butyl-1-oxodibenzofuran .
  • Methods of Application: The synthesis involved treating 2-Bromo-6-tert-butyl-4-iodophenol with potassium ferricyanide in benzene .
  • Results or Outcomes: The reaction yielded 1,4-dihydro-4-bromo-2,4,6,8-tetra-tert-butyl-1-oxodibenzofuran, along with a small amount of 2,4,6,8-tetra-tert-butyldibenzofuran .

Application 4: Synthesis of Non-metallocene Complexes

  • Summary of Application: This compound has been used in the synthesis of non-metallocene complexes bearing steric bulk bis(phenolate) ether moieties .
  • Methods of Application: The synthesis involved a series of reactions starting from 4-tert-octylphenol, including bromination, benzyl protection, and halogen exchange reaction . The synthesized compounds were further examined for their application in Suzuki coupling reaction or Ullmann coupling reaction .
  • Results or Outcomes: The newly synthesized compounds were characterized by IR, GC, 1H NMR, 13C NMR, GC–MS and HRMS .

properties

IUPAC Name

2-bromo-6-tert-butyl-4-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrIO/c1-10(2,3)7-4-6(12)5-8(11)9(7)13/h4-5,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJMCGGQBQOSQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=CC(=C1)I)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50491368
Record name 2-Bromo-6-tert-butyl-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50491368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-tert-butyl-4-iodophenol

CAS RN

60803-27-2
Record name 2-Bromo-6-tert-butyl-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50491368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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